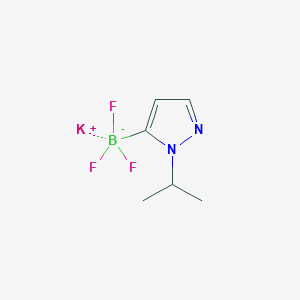

Potassium 1-isopropylpyrazole-5-trifluoroborate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro-(2-propan-2-ylpyrazol-3-yl)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BF3N2.K/c1-5(2)12-6(3-4-11-12)7(8,9)10;/h3-5H,1-2H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFSJZHQAOZIQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=NN1C(C)C)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BF3KN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Potassium 1-isopropyl-1H-pyrazole-5-trifluoroborate

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of potassium 1-isopropyl-1H-pyrazole-5-trifluoroborate. It is intended for researchers, scientists, and professionals in drug development who utilize organotrifluoroborate salts in their synthetic endeavors.

Introduction: The Significance of Organotrifluoroborates in Modern Synthesis

Potassium organotrifluoroborates have emerged as a pivotal class of reagents in contemporary organic chemistry, offering significant advantages over their boronic acid counterparts.[1][2][3] Their enhanced stability to air and moisture simplifies handling and storage, making them highly practical for a wide range of applications.[1][2] These compounds are particularly valued as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research.[2][4] The trifluoroborate moiety, with its tetracoordinate boron center, imparts unique reactivity and stability, allowing for a broad tolerance of functional groups and enabling complex molecular architectures to be constructed with high precision.[5][6] The subject of this guide, potassium 1-isopropyl-1H-pyrazole-5-trifluoroborate, incorporates a versatile pyrazole scaffold, a privileged heterocycle in medicinal chemistry, making its structural elucidation and predictable reactivity of paramount importance for drug discovery programs.[7]

Molecular Structure and Bonding

While a definitive single-crystal X-ray diffraction study for potassium 1-isopropyl-1H-pyrazole-5-trifluoroborate is not publicly available, a detailed understanding of its structure can be inferred from extensive spectroscopic data and comparison with related, crystallographically characterized compounds.[8][9][10]

The core of the molecule consists of a pyrazole ring substituted at the N1 position with an isopropyl group and at the C5 position with a trifluoroborate group. The pyrazole ring itself is an aromatic, five-membered heterocycle containing two adjacent nitrogen atoms. The trifluoroborate group ([BF3]−) is ionically bonded to a potassium cation (K+).

Key structural features include:

-

Tetracoordinate Boron: The boron atom is sp3 hybridized, forming covalent bonds with the C5 of the pyrazole ring and three fluorine atoms. This tetracoordinate nature contributes to the salt's stability compared to the corresponding trigonal boronic acid.[5][6]

-

Ionic Interaction: A significant electrostatic interaction exists between the negatively charged trifluoroborate moiety and the potassium cation. In the solid state, these ions would be arranged in a crystal lattice.

-

Planarity of the Pyrazole Ring: The pyrazole ring is expected to be essentially planar, a characteristic feature of aromatic systems.[9]

-

Conformation of the Isopropyl Group: The isopropyl group attached to the N1 position will have rotational freedom, and its preferred conformation in the solid state would be influenced by crystal packing forces to minimize steric hindrance.

A diagrammatic representation of the molecular structure is presented below:

Caption: Molecular structure of potassium 1-isopropyl-1H-pyrazole-5-trifluoroborate.

Synthesis and Characterization

The synthesis of potassium 1-isopropyl-1H-pyrazole-5-trifluoroborate typically follows a well-established protocol for the preparation of organotrifluoroborates.[11][12] The most common route involves the conversion of the corresponding boronic acid with potassium hydrogen fluoride (KHF2).

Experimental Protocol: Synthesis

A representative synthetic workflow is outlined below:

Caption: General workflow for the synthesis of potassium 1-isopropyl-1H-pyrazole-5-trifluoroborate.

Detailed Steps:

-

(1-Isopropyl-1H-pyrazol-5-yl)boronic acid is dissolved in a minimal amount of methanol in a round-bottom flask.

-

The solution is cooled in an ice bath to between 0 and 5 °C.

-

A saturated aqueous solution of potassium hydrogen fluoride (KHF₂, typically 3-4 equivalents) is added portion-wise to the cooled boronic acid solution.

-

A precipitate usually forms upon addition. The resulting slurry is stirred vigorously for 1-2 hours, allowing the reaction to go to completion.

-

The solid product is collected by vacuum filtration.

-

The filter cake is washed sequentially with cold water and cold acetone to remove unreacted starting materials and inorganic salts.

-

The purified white solid is dried under high vacuum to yield the final product.

The starting boronic acid can be prepared via lithiation of 1-isopropyl-1H-pyrazole followed by quenching with a trialkyl borate and subsequent hydrolysis.[13]

Spectroscopic Characterization

The structure of potassium 1-isopropyl-1H-pyrazole-5-trifluoroborate is unequivocally confirmed through a combination of multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[14][15][16]

NMR Spectroscopy: A comprehensive analysis using ¹H, ¹³C, ¹⁹F, and ¹¹B NMR is essential for full characterization.[6][15] The expected chemical shifts and coupling patterns are summarized in the table below, based on data from similar organotrifluoroborate compounds.[15][16]

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H | Pyrazole CH | 6.0 - 7.5 | d | J(H,H) ≈ 2-3 |

| Pyrazole CH | 7.5 - 8.0 | d | J(H,H) ≈ 2-3 | |

| Isopropyl CH | 4.0 - 5.0 | sept | J(H,H) ≈ 7 | |

| Isopropyl CH₃ | 1.2 - 1.6 | d | J(H,H) ≈ 7 | |

| ¹³C | Pyrazole C-BF₃ | 130 - 140 (broad) | ||

| Pyrazole C | 135 - 145 | |||

| Pyrazole C | 100 - 110 | |||

| Isopropyl CH | 45 - 55 | |||

| Isopropyl CH₃ | 20 - 25 | |||

| ¹⁹F | -BF₃ | -130 to -145 | q | J(F,B) ≈ 50-60 |

| ¹¹B | -BF₃ | 1.5 - 3.5 | q | J(B,F) ≈ 50-60 |

-

¹H NMR: The proton spectrum will show distinct signals for the two protons on the pyrazole ring, typically as doublets with a small coupling constant. The isopropyl group will present as a septet for the methine proton and a doublet for the two methyl groups.

-

¹³C NMR: The carbon attached to the boron atom often appears as a broad signal due to quadrupolar relaxation of the boron nucleus.[16] The other carbon signals for the pyrazole and isopropyl groups will appear in their expected regions.

-

¹⁹F NMR: The fluorine spectrum is particularly informative, showing a quartet centered around -135 ppm due to coupling with the ¹¹B nucleus.[15]

-

¹¹B NMR: The boron spectrum will reciprocally show a quartet in the range of 1.5-3.5 ppm, confirming the B-F coupling.[15]

Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in negative mode is used to confirm the elemental composition.[14] The expected observation is the molecular anion [C₆H₁₀BF₃N₂]⁻.

Applications in Drug Development

Potassium 1-isopropyl-1H-pyrazole-5-trifluoroborate is a valuable building block in drug discovery. The pyrazole motif is present in numerous approved drugs, exhibiting a wide range of biological activities. The trifluoroborate handle allows for the late-stage functionalization of complex molecules via Suzuki-Miyaura cross-coupling, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[17] The stability and ease of handling of this reagent make it particularly suitable for use in high-throughput synthesis platforms.[18]

Conclusion

Potassium 1-isopropyl-1H-pyrazole-5-trifluoroborate is a stable, easily handled, and synthetically versatile organoboron reagent. Its structure is well-defined by a combination of spectroscopic techniques, revealing a tetracoordinate boron center integral to its favorable properties. The convergence of a privileged pyrazole core with the robust trifluoroborate functional group makes this compound a powerful tool for the synthesis of novel chemical entities in the pursuit of new therapeutics.

References

- Exploring Trifluoroborate Applications in Pharmaceutical and M

- Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates.

- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.

-

Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. MDPI. [Link]

-

Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]

-

Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ACS Publications. [Link]

-

Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. [Link]

-

Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. White Rose eTheses Online. [Link]

-

Accurate Mass Determination of Organotrifluoroborates. National Institutes of Health. [Link]

-

Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. ACS Publications. [Link]

-

Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. National Institutes of Health. [Link]

-

Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health. [Link]

-

1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. National Institutes of Health. [Link]

-

Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. National Institutes of Health. [Link]

-

Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

1H NMR Binding Studies of43 with Various Anions S6 5. The Royal Society of Chemistry. [Link]

-

Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

-

X-ray Crystallography. Chemistry LibreTexts. [Link]

-

1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]

-

Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]

-

(1-Isopropyl-1H-pyrazol-5-yl)boronic acid. MySkinRecipes. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 14. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. (1-Isopropyl-1H-pyrazol-5-yl)boronic acid [myskinrecipes.com]

- 18. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of Heteroaryl Trifluoroborates: A Comprehensive Guide to their Synthesis and Application in Modern Organic Chemistry

Introduction: Beyond the Boronic Acids – A Paradigm Shift in Cross-Coupling

For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of carbon-carbon bond formation, empowering chemists in fields ranging from medicinal chemistry to materials science. The traditional reliance on boronic acids, while revolutionary, has not been without its challenges. Issues of instability, propensity for protodeboronation, and the often-amorphous nature of boronic acids have been persistent hurdles, necessitating the use of excess reagents and carefully controlled reaction conditions.[1][2]

Enter potassium heteroaryltrifluoroborates, a class of reagents that has fundamentally reshaped the landscape of cross-coupling chemistry. These crystalline, bench-stable solids offer a potent combination of stability, reactivity, and ease of handling that addresses many of the shortcomings of their boronic acid predecessors.[1][3][4] Their tetracoordinate nature renders them less susceptible to protodeboronation, allowing for the use of near-stoichiometric quantities in reactions and ensuring greater reproducibility.[1][5] This guide provides an in-depth exploration of the synthesis and application of heteroaryl trifluoroborates, offering both theoretical insights and practical, field-proven protocols for the modern synthetic chemist.

Synthesis of Heteroaryl Trifluoroborates: Robust and Versatile Methodologies

The preparation of potassium heteroaryltrifluoroborates is typically straightforward and high-yielding, proceeding through the reaction of a corresponding heteroarylboronic acid with potassium hydrogen fluoride (KHF₂).[1][5] This method is not only efficient but also benefits from the use of an inexpensive and readily available fluorinating agent.[5]

A significant advantage of this synthetic route is its tolerance to crude boronic acid starting materials. One-pot procedures starting from heteroaryl halides have been developed, where the initially formed boronic acid is not isolated but directly converted to the trifluoroborate salt.[6][7][8] This alleviates the need to handle and purify often-unstable heteroarylboronic acids.[8]

General Experimental Protocol for the Preparation of Potassium Heteroaryltrifluoroborates from Heteroarylboronic Acids

This protocol is adapted from established literature procedures and has been validated across a wide range of substrates.[5]

Materials:

-

Heteroarylboronic acid (1.0 equiv)

-

Methanol (MeOH)

-

Potassium hydrogen fluoride (KHF₂) (3.0 equiv)

-

Water (H₂O)

Procedure:

-

To a solution or suspension of the heteroarylboronic acid in methanol, add potassium hydrogen fluoride in one portion at 0 °C under a nitrogen atmosphere.

-

Add water dropwise to the suspension at 0 °C.

-

Remove the ice-water bath and stir the reaction mixture at room temperature. The reaction is typically complete within minutes, which can be monitored by ¹¹B NMR spectroscopy.

-

Concentrate the crude mixture in vacuo and dry thoroughly to yield the potassium heteroaryltrifluoroborate salt.

Note: The purity of the starting heteroarylboronic acid can significantly impact the yield. For unstable boronic acids, it is advisable to use freshly prepared or purified material, or to employ a one-pot synthesis from the corresponding halide.[5][8]

The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Application

Heteroaryl trifluoroborates have proven to be exceptional coupling partners in palladium-catalyzed Suzuki-Miyaura reactions, enabling the synthesis of a diverse array of biheteroaryl and aryl-heteroaryl compounds.[5][6] The enhanced stability of these reagents often translates to higher yields and cleaner reaction profiles compared to their boronic acid counterparts.[5][8]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10] The use of a base is crucial for the activation of the organoboron species to facilitate transmetalation.[11] In the case of potassium organotrifluoroborates, the base is believed to promote the slow hydrolysis of the trifluoroborate to the corresponding boronic acid in situ, which then participates in the catalytic cycle.[2]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling

The following protocol provides a robust starting point for the cross-coupling of heteroaryltrifluoroborates with aryl or heteroaryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[5]

Materials:

-

Aryl or heteroaryl halide (1.0 equiv)

-

Potassium heteroaryltrifluoroborate (1.05-1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (catalyst, e.g., 2 mol%)

-

Phosphine ligand (e.g., RuPhos, S-Phos, XPhos) (e.g., 4 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

-

Solvent (e.g., toluene/water, dioxane/water, ethanol)

Procedure:

-

To a reaction vessel, add the aryl or heteroaryl halide, potassium heteroaryltrifluoroborate, palladium catalyst, phosphine ligand, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an appropriate aqueous workup.

-

Purify the crude product by column chromatography to obtain the desired biaryl compound.

Data Summary: Representative Suzuki-Miyaura Couplings

| Heteroaryltrifluoroborate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| Potassium furan-2-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂/RuPhos | Na₂CO₃ | Ethanol | 95 | [5] |

| Potassium thiophen-2-yltrifluoroborate | 4-Chloroanisole | Pd(OAc)₂/S-Phos | K₃PO₄ | Toluene/H₂O | 92 | [10] |

| Potassium pyridin-3-yltrifluoroborate | 1-Bromo-4-tert-butylbenzene | Pd(OAc)₂/RuPhos | Na₂CO₃ | Ethanol | 88 | [5] |

| Potassium indol-5-yltrifluoroborate | 2-Chloropyridine | Pd(OAc)₂/RuPhos | Na₂CO₃ | Ethanol | 85 | [8] |

Beyond Suzuki-Miyaura: Expanding the Synthetic Utility

While the Suzuki-Miyaura reaction is the most prominent application, the utility of heteroaryl trifluoroborates extends to other important transformations in organic synthesis. For instance, they can serve as precursors for radical intermediates in direct C-H functionalization reactions, enabling the alkylation of heteroaromatics.[12]

Caption: Proposed mechanism for the direct C-H alkylation of heteroaryls.

Conclusion: A New Era of Stability and Reactivity

Potassium heteroaryltrifluoroborates have unequivocally earned their place as indispensable tools in the modern synthetic chemist's arsenal. Their remarkable stability, ease of preparation, and broad applicability in cross-coupling and other transformations have streamlined the synthesis of complex molecular architectures. As the demand for efficient and robust synthetic methods continues to grow, particularly in the pharmaceutical and materials science sectors, the prominence of heteroaryl trifluoroborates is set to expand even further, paving the way for new discoveries and innovations.

References

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chem. Rev.2008 , 108 (1), 288–325. [Link]

-

Genet, J.-P.; Darses, S. Potassium organotrifluoroborates: new perspectives in organic synthesis. Academia.edu. [Link]

-

Molander, G. A.; Trice, S. L. J.; Dreher, S. D. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. J. Org. Chem.2009 , 74 (3), 973–980. [Link]

-

Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. [Link]

-

Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Curr. Opin. Drug Discov. Devel.2009 , 12 (6), 837–850. [Link]

-

Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]

-

Chia, S.; Carrow, B. P. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. J. Am. Chem. Soc.2012 , 134 (18), 7533–7536. [Link]

-

Molander, G. A.; Dreher, S. D. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. J. Org. Chem.2009 , 74 (7), 2631–2636. [Link]

-

Murphy, J. M.; Tzschucke, C. C.; Hartwig, J. F. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Org. Lett.2007 , 9 (5), 757–760. [Link]

-

The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Barbe, G.; Charette, A. B. Direct Alkylation of Heteroaryls using Potassium Alkyl- and Alkoxymethyltrifluoroborates. PMC. [Link]

-

Molander, G. A.; Trice, S. L. J.; Dreher, S. D. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Direct Alkylation of Heteroaryls using Potassium Alkyl- and Alkoxymethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

Properties of potassium trifluoro(1-isopropylpyrazol-5-yl)borate

An In-depth Technical Guide to Potassium Trifluoro(1-isopropylpyrazol-5-yl)borate: Properties, Synthesis, and Application in Cross-Coupling Reactions

Authored by a Senior Application Scientist

Introduction: The Rise of Organotrifluoroborates in Modern Synthesis

In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation. Traditionally, this reaction has relied upon organoboronic acids as the nucleophilic partner. However, the inherent instability of many boronic acids—their propensity for dehydration to form cyclic boroxines and susceptibility to protodeboronation—presents significant challenges in terms of handling, stoichiometry, and long-term storage.[1]

Potassium organotrifluoroborates have emerged as a superior class of reagents that overcome these limitations.[2] These crystalline solids are generally stable to both air and moisture, allowing for indefinite storage at room temperature without special precautions.[3][4] Their tetracoordinate boron center renders them less reactive than their tricoordinate boronic acid counterparts, effectively acting as a protected form of the nucleophile.[5][6] This stability allows for their use in near-stoichiometric amounts and their tolerance of a wider range of functional groups throughout multi-step syntheses.[1][7]

Among this robust class of reagents, potassium trifluoro(1-isopropylpyrazol-5-yl)borate is of particular interest. Pyrazole-containing compounds are ubiquitous scaffolds in medicinal chemistry and drug discovery, valued for their diverse biological activities.[8][9][10][11] The ability to readily install this moiety onto various molecular frameworks via reliable cross-coupling methods is therefore of high strategic importance. This guide provides a comprehensive overview of the properties, synthesis, and application of potassium trifluoro(1-isopropylpyrazol-5-yl)borate, offering field-proven insights for researchers, chemists, and drug development professionals.

Physicochemical and Stability Profile

The enhanced stability of potassium trifluoro(1-isopropylpyrazol-5-yl)borate is its defining advantage. Unlike boronic acids, which exist in equilibrium with their corresponding anhydrides, the trifluoroborate salt is a discrete, well-defined chemical entity. This ensures accurate measurement and dispensing, leading to more reproducible reaction outcomes. The robustness stems from the coordinatively saturated, tetracoordinate boron atom, which masks the reactivity of the carbon-boron bond until it is unveiled under specific catalytic conditions.[6]

Table 1: Core Physicochemical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₇H₁₁BF₃KN₂ | - |

| Molecular Weight | 230.08 g/mol | - |

| Appearance | White to off-white crystalline solid | Based on general properties of organotrifluoroborates.[12][4] |

| Melting Point | >300 °C (decomposes) | Typical for this class of salts. |

| Stability | Air and moisture stable; can be stored indefinitely at room temperature. | [2][3] |

| Solubility | Soluble in polar solvents such as acetone, methanol, and water. | [13] |

Synthesis of Potassium Trifluoro(1-isopropylpyrazol-5-yl)borate

The synthesis of potassium organotrifluoroborates is typically achieved by treating a suitable organoboron precursor, such as a boronic acid or an in situ generated boronate ester, with potassium hydrogen fluoride (KHF₂).[7][4][14] This method is highly efficient and provides the desired salt in high purity, often as a crystalline solid that can be isolated by simple filtration.

The synthesis of the title compound can be envisioned as a one-pot, multi-step sequence starting from a halogenated pyrazole precursor. This approach avoids the isolation of potentially unstable boronic acid intermediates.

Experimental Protocol: Synthesis

Objective: To prepare potassium trifluoro(1-isopropylpyrazol-5-yl)borate from 5-bromo-1-isopropyl-1H-pyrazole.

Step 1: In Situ Generation of the Organolithium and Boration

-

To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL/mmol of substrate).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add 5-bromo-1-isopropyl-1H-pyrazole (1.0 equiv).

-

Slowly add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

-

Causality Explanation: Lithium-halogen exchange is a rapid and efficient method to generate the desired organolithium species regioselectively. The low temperature is critical to prevent side reactions.

-

-

To the resulting solution, add triisopropyl borate (1.1 equiv) dropwise, again maintaining a temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Causality Explanation: The organolithium reagent acts as a potent nucleophile, attacking the electrophilic boron center of the triisopropyl borate to form a boronate ester intermediate.

-

Step 2: Conversion to the Trifluoroborate Salt

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 3.0 equiv). Caution: KHF₂ is corrosive and, in the presence of moisture, can release HF gas. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[3]

-

Add the KHF₂ solution to the reaction mixture in portions. A thick white precipitate will form.[7]

-

Remove the ice bath and stir the resulting slurry vigorously at room temperature for 1-2 hours.

-

Causality Explanation: KHF₂ serves as the fluoride source, displacing the isopropoxy groups on the boronate ester to form the thermodynamically stable trifluoroborate anion.

-

-

Remove the solvent via rotary evaporation.

-

Add acetonitrile to the solid residue and heat to reflux to dissolve the product and leave behind inorganic salts.[7]

-

Filter the hot solution to remove insoluble inorganic byproducts.

-

Allow the filtrate to cool, and concentrate it under reduced pressure to induce crystallization.

-

Collect the crystalline solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield potassium trifluoro(1-isopropylpyrazol-5-yl)borate.

Application in Suzuki-Miyaura Cross-Coupling

Potassium trifluoro(1-isopropylpyrazol-5-yl)borate is an excellent nucleophilic partner for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, enabling the construction of biaryl and heteroaryl-aryl structures.[1][8] The reaction typically requires a palladium catalyst, a suitable phosphine ligand, and a base.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To couple potassium trifluoro(1-isopropylpyrazol-5-yl)borate with 4-bromoanisole.

Reagents & Equipment:

-

Potassium trifluoro(1-isopropylpyrazol-5-yl)borate (1.2 equiv)

-

4-bromoanisole (1.0 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)

-

Cesium carbonate (Cs₂CO₃) (3.0 equiv)

-

Toluene and water (10:1 v/v)

-

Schlenk flask or reaction vial, magnetic stirrer, heating mantle

Procedure:

-

To a Schlenk flask, add potassium trifluoro(1-isopropylpyrazol-5-yl)borate, 4-bromoanisole, Pd(OAc)₂, RuPhos, and Cs₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Causality Explanation: The active Pd(0) catalyst is sensitive to oxygen. Removing air from the reaction vessel is crucial to prevent catalyst deactivation and ensure high yields.

-

-

Add the degassed toluene and water solvent mixture via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Causality Explanation: Elevated temperatures are required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. RuPhos is a bulky, electron-rich phosphine ligand that promotes the formation of the active monoligated Pd(0) species and accelerates the rate-limiting oxidative addition step, especially with less reactive aryl chlorides and bromides.[6] The base (Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[6]

-

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Dilute with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product, 1-isopropyl-5-(4-methoxyphenyl)-1H-pyrazole.

Mechanism of Action: The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. While the trifluoroborate salt is the pre-nucleophile, it is believed to slowly hydrolyze under the basic reaction conditions to generate the corresponding boronic acid in situ, which then enters the catalytic cycle.

Caption: The Suzuki-Miyaura catalytic cycle using a potassium organotrifluoroborate.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) complex.

-

Hydrolysis/Activation: The potassium trifluoro(1-isopropylpyrazol-5-yl)borate salt ([R-BF₃]K) reacts with water, facilitated by the base, to slowly generate the corresponding pyrazolyl boronic acid (R-B(OH)₂).

-

Transmetalation: The pyrazolyl group is transferred from the boron atom to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.

-

Reductive Elimination: The two organic groups (Ar and R) on the palladium center couple, forming the final product (Ar-R) and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While potassium organotrifluoroborates are lauded for their stability, proper handling procedures must be followed.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

-

Inhalation/Ingestion: The compound may be harmful if swallowed or inhaled.[12] Operations should be conducted in a well-ventilated fume hood to avoid dust inhalation.

-

Associated Reagents: Pay close attention to the hazards of all other reagents used in synthesis and coupling reactions.

-

Potassium Hydrogen Fluoride (KHF₂): Highly corrosive and toxic. Avoid contact with skin and eyes. Releases HF in the presence of acid or water.[3]

-

n-Butyllithium: Pyrophoric; reacts violently with water. Must be handled under an inert atmosphere.

-

Palladium Catalysts: Toxic and should be handled with care.

-

Always consult the Safety Data Sheet (SDS) for potassium trifluoro(1-isopropylpyrazol-5-yl)borate and all associated reagents before beginning any experimental work.[15]

References

- Stability and Handling of Potassium tert-Butyltrifluoroborate Salts: A Technical Guide. (n.d.). Benchchem.

- Working with Hazardous Chemicals. (2012). Organic Syntheses.

- Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67, 8424-8429.

- Darses, S., & Genet, J.-P. (2007). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. ACS Publications.

- Structural studies of copper(I) binding by hydrotris(1-pyrazolyl)borate and hydrotris(3,5-dimethyl-1-pyrazolyl)borate in the solid state and in solution. (n.d.). Journal of the American Chemical Society.

- Molander, G. A., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides. PMC.

- Molander, G. A., & Sandrock, D. L. (2025). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.

- Potassium organotrifluoroborates: new perspectives in organic synthesis. (n.d.). Academia.edu.

- Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. (2018). NIH.

- Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. (n.d.). PMC.

- Potassium Fluoroborate KBF4 - Safety Data Sheet. (n.d.). Washington Mills.

- Molander, G. A., et al. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry, 74(3), 973–980.

- Potassium alkyltrifluoroborate synthesis. (n.d.). Organic Chemistry Portal.

- Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (n.d.). Organic Syntheses Procedure.

- Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. (n.d.). White Rose eTheses Online.

- Molander, G. A., & Ham, J. (n.d.). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. PMC.

- Potassium isopropyltrifluoroborate 97%. (n.d.). Sigma-Aldrich.

- Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. (n.d.). RSC Publishing.

- Potassium trispyrazolylborate. (n.d.). In Wikipedia.

- Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development.

- Recent developments in the medicinal chemistry of single boron atom-containing compounds. (n.d.). ScienceOpen.

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. orgsyn.org [orgsyn.org]

- 4. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]

- 5. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 11. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Potassium trispyrazolylborate - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. washingtonmills.com [washingtonmills.com]

Nucleophilicity & Reactivity of Heteroaryl Trifluoroborates: A Mechanistic Guide

The Nucleophilicity & Reactivity of Heteroaryl Trifluoroborates guide follows below.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Focus: Mechanism-driven optimization of Suzuki-Miyaura cross-couplings using heteroaryl trifluoroborates.

Executive Summary: The "Reservoir" Paradigm

In modern drug discovery, heteroaryl trifluoroborates (

The Core Insight: Heteroaryl trifluoroborates are not nucleophiles in their native state. They are reservoirs .

Their utility relies on a "Slow-Release Strategy" where the unreactive trifluoroborate hydrolyzes in situ to generate the active boronic acid/boronate species. The success of a cross-coupling reaction depends on synchronizing two kinetic rates:[1]

-

Rate of Hydrolysis (

): Release of the active species. -

Rate of Transmetallation (

): Consumption by the Pd-catalyst.

If

Mechanistic Architecture

To optimize reactivity, one must understand the specific pathway by which the trifluoroborate releases its active form.

The Hydrolysis Equilibrium

Contrary to the behavior of simple aryl boronic acids, heteroaryl trifluoroborates undergo hydrolysis via distinct pathways dictated by the electronics of the heterocycle.

-

Pathway A (Base-Promoted): Dominant for electron-rich heterocycles (e.g., thiophenes). The base aids in the stepwise displacement of fluoride.

-

Pathway B (Acid-Catalyzed/Assisted): Dominant for electron-poor or neutral species (e.g., furans, phenyls). This leads to the "Acid-Base Paradox" where hydrolysis is slow in the basic conditions required for Suzuki coupling, effectively protecting the reagent.

The "Slow-Release" Mechanism

The following DOT diagram illustrates the kinetic competition between productive coupling and destructive protodeboronation.

Figure 1: The kinetic competition in trifluoroborate coupling. Success requires the transmetallation pathway (green) to outcompete decomposition (red).

Reactivity Trends by Heterocycle Class[2][3][4]

The "nucleophilicity" (transmetallation competence) varies drastically across heteroaryl classes. The table below summarizes the behavior and required adjustments.

| Heterocycle Class | Electronic Nature | Hydrolysis Rate ( | Stability Risk | Optimization Strategy |

| 2-Furyl | Electron-Rich | Slow (Acid-Dependent) | Low | Standard basic conditions work well due to slow release preventing decomp. |

| 2-Thiophenyl | Electron-Rich | Fast | Low/Medium | Can couple rapidly; standard conditions apply. |

| 3-Pyridyl | Electron-Poor | Very Slow | Low | Requires higher temperatures or more water to force hydrolysis. |

| 2-Pyridyl | Electron-Poor / Basic | Variable | High | The "Problem Child". Once hydrolyzed, |

| Indolyl | Electron-Rich | Fast | Medium | Protect N-H if possible to prevent poisoning Pd catalyst. |

The 2-Pyridyl Paradox

2-Pyridyl trifluoroborates are stable on the shelf but notoriously difficult in reaction.

-

The Issue: The basic nitrogen can coordinate to the boron (forming a zwitterion) or the Pd center (poisoning the catalyst).

-

The Fix: Use of Bulky Ligands (e.g., XPhos, RuPhos) prevents N-coordination to Pd. Use of weak bases (

rather than

Experimental Protocols

The following protocols are grounded in the work of Molander and Lloyd-Jones. They are designed to be self-validating: if the reaction fails, the color changes and byproduct profile (analyzed by LCMS) will indicate whether

Standard Protocol (Molander/RuPhos Conditions)

Best for: Furans, Thiophenes, Pyrimidines, and simple Aryls.

Materials:

-

Heteroaryl Trifluoroborate (1.0 equiv)[2]

-

Aryl Chloride/Bromide (1.0 equiv)

-

Base: K₂CO₃ (3.0 equiv)[3]

-

Solvent: Toluene : Water (10:1 ratio)[3]

Step-by-Step:

-

Pre-complexation: In a vial, mix Pd(OAc)₂ and RuPhos in Toluene. Stir for 5 mins. Validation: Solution turns from orange to a clear/pale yellow active catalyst solution.

-

Solid Addition: Add the aryl halide, heteroaryl trifluoroborate, and K₂CO₃.

-

Solvent & Seal: Add Water (crucial for hydrolysis). Seal the vessel under Argon/Nitrogen.

-

Reaction: Heat to 85–100 °C for 12–24 hours. Vigorous stirring is essential to mix the biphasic system.

Why this works: The Toluene/Water ratio (10:[3]1) limits the concentration of water in the organic phase, enforcing the "slow release" of the boronic acid. RuPhos creates a highly active catalyst that scavenges the boronic acid immediately upon release.

Protocol for "Difficult" Nucleophiles (2-Pyridyls)

Best for: 2-Pyridyl, 2-Pyrazinyl, and unstable 5-membered rings.

Modifications:

-

Solvent: Switch to CPME (Cyclopentyl methyl ether) / Water or Isopropanol / Water .

-

Base: Use K₃PO₄ (anhydrous) with strictly controlled water equivalents (e.g., exactly 5 equiv of H₂O) to throttle hydrolysis.

-

Additive: Addition of CuCl (10 mol%) can sometimes facilitate the transmetallation of 2-pyridyl systems via a "Cu-effect" (transmetallation B

Cu

Troubleshooting & Optimization Logic

Use this decision tree to diagnose failure modes.

Figure 2: Diagnostic logic for trifluoroborate coupling failures.

References

-

Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling Source: Journal of the American Chemical Society (2012) Significance:[1][2][5][6] Defines the mechanistic classes (I, II, III) of hydrolysis and the "Acid-Base Paradox" essential for understanding stability.

-

Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates Source: Journal of Organic Chemistry (2009) Significance: The foundational Molander paper establishing the RuPhos/Toluene/Water protocol.[7]

-

Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways Source: Journal of the American Chemical Society (2021) Significance: Detailed kinetic analysis of why heteroaryl boronates decompose, validating the need for the trifluoroborate reservoir.

-

Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions Source: Journal of the American Chemical Society (2011) Significance: Confirms that hydrolysis to the boronic acid is the requisite step for transmetallation in most systems.

Sources

- 1. pure.ed.ac.uk [pure.ed.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 6. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols: Strategic Selection of Solvent Systems for Palladium-Catalyzed Cross-Coupling Reactions of Potassium Organotrifluoroborates

Introduction: Beyond Stability - Activating the Potential of Organotrifluoroborates

Potassium organotrifluoroborates (RBF₃K) have emerged as exceptionally versatile and robust nucleophilic partners in modern organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Their appeal stems from their pronounced stability to air and moisture, a significant advantage over their often-unstable boronic acid counterparts, which are prone to dehydration to form cyclic boroxines.[1][2] This stability makes RBF₃K salts easy to handle, purify, and store indefinitely, streamlining synthetic workflows.

However, the very stability endowed by the tetracoordinate boron center renders them inert in the catalytic cycle. The selection of a solvent system is, therefore, not a matter of mere dissolution but a critical strategic choice that governs the activation of the C-B bond. This guide elucidates the mechanistic role of solvents in these reactions, providing researchers with the foundational knowledge and practical protocols to optimize their synthetic outcomes.

Section 1: The Core Principle - Solvent-Mediated Hydrolysis for Catalytic Turnover

The successful participation of a potassium organotrifluoroborate in a Suzuki-Miyaura coupling is contingent upon its slow, controlled hydrolysis to the corresponding boronic acid (RB(OH)₂).[3][4] It is this trivalent boron species that is competent to engage in the crucial transmetalation step with the palladium catalyst. The solvent system, almost invariably containing a protic component like water, is the primary mediator of this essential transformation.

The concept of "slow release" is paramount. A reaction medium that promotes a gradual, steady-state concentration of the active boronic acid is ideal. This careful gearing of the hydrolysis rate with the rate of catalytic turnover minimizes the accumulation of the boronic acid, thereby suppressing common side reactions such as protodeboronation and oxidative homocoupling.[3][4]

The activation process can be visualized as a solvent-dependent equilibrium:

Sources

Application Notes & Protocols: Leveraging Pyrazole Trifluoroborate Salts for Advanced C-H Activation Strategies

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of pyrazole trifluoroborate salts in C-H activation reactions. This document elucidates the underlying mechanisms, provides detailed experimental protocols, and showcases the utility of this methodology in constructing complex molecular architectures relevant to pharmaceutical and materials science.

Introduction: The Strategic Advantage of Pyrazoles in C-H Functionalization

The pyrazole motif is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and a wide array of bioactive molecules.[1][2][3] Their prevalence stems from their unique electronic properties and their ability to engage in various biological interactions.[2] Consequently, methods for the precise functionalization of the pyrazole core are of paramount importance. Direct C-H activation has emerged as a powerful and atom-economical strategy for forging new carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized substrates.[4][5]

Pyrazole trifluoroborate salts have recently been highlighted as exceptionally versatile intermediates for the regiocontrolled synthesis of densely substituted pyrazoles.[6][7] The trifluoroborate group is stable enough to withstand various reaction conditions, allowing for selective modifications at other positions of the pyrazole ring before its own strategic conversion.[8] This guide will focus on palladium-catalyzed C-H activation, a robust method for which pyrazole derivatives can serve as effective directing groups.

Mechanistic Insights: The Role of Pyrazole in Directing C-H Activation

Palladium-catalyzed, ligand-directed C-H functionalization reactions are a cornerstone of modern organic synthesis.[9][10] In the context of pyrazole-containing substrates, the nitrogen atom of the pyrazole ring can act as a directing group, facilitating the activation of a proximal C-H bond. The generally accepted mechanism for this type of transformation often proceeds through a Concerted Metalation-Deprotonation (CMD) pathway.[11][12][13]

The catalytic cycle can be broadly categorized into two main manifolds: a Pd(II)/Pd(0) cycle and a Pd(II)/Pd(IV) cycle.[9][10][13]

-

Pd(II)/Pd(0) Catalytic Cycle: This cycle typically begins with the coordination of the pyrazole directing group to a Pd(II) catalyst. This is followed by the CMD step to form a cyclopalladated intermediate.[10] Subsequent reaction with a coupling partner (e.g., an organohalide via oxidative addition, followed by reductive elimination) or an organometallic reagent (via transmetalation, followed by reductive elimination) furnishes the functionalized product and a Pd(0) species. The Pd(0) is then re-oxidized to Pd(II) to complete the cycle.[13]

-

Pd(II)/Pd(IV) Catalytic Cycle: In this pathway, the cyclopalladated Pd(II) intermediate is oxidized by an external oxidant to a Pd(IV) species.[9][10] This high-valent palladium complex then undergoes C-X bond-forming reductive elimination to yield the product and regenerate the active Pd(II) catalyst.[9]

The choice of catalytic cycle is often dictated by the nature of the coupling partners and the oxidants used in the reaction.

Diagram 1: Generalized Catalytic Cycle for Pyrazole-Directed C-H Activation

Caption: Generalized Pd(II)/Pd(0) catalytic cycle for C-H activation.

Protocol 1: Synthesis of Pyrazole 5-Trifluoroborate Salts

This protocol is adapted from the work of Harrity and coworkers, providing a reliable method for the synthesis of pyrazole 5-trifluoroborate salts from ynone trifluoroborates and hydrazines.[6][7][8]

Materials:

-

Ynone trifluoroborate salt (1.0 equiv)

-

Hydrazine hydrate or substituted hydrazine (1.1 equiv)

-

Ethanol (EtOH)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard workup and purification equipment (rotary evaporator, silica gel for chromatography)

Procedure:

-

To a solution of the ynone trifluoroborate salt in ethanol, add the hydrazine derivative at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford the desired pyrazole 5-trifluoroborate salt.

Data Presentation: Scope of Hydrazine Substrates

The following table summarizes the synthesis of various N1-substituted pyrazole trifluoroborates, demonstrating the versatility of this method.[8]

| Entry | R (in R-NHNH₂) | Ratio A:B¹ | Yield (%) |

| 1 | H | -- | 93 |

| 2 | CH₂C(CH₃)CH₂ | 76:24 | 98 |

| 3 | CH₂CH₂OH | 92:8 | 98 |

| 4 | CH₂CH₂CN | 29:71 | 77 |

| ¹ Ratio of regioisomers determined by ¹H NMR spectroscopy. |

Protocol 2: C4-Halogenation of Pyrazole 5-Trifluoroborates

The stability of the trifluoroborate group allows for chemoselective halogenation at the C4 position of the pyrazole ring.[8][14] This protocol provides a general method for this transformation.

Materials:

-

Pyrazole 5-trifluoroborate (1.0 equiv)

-

N-Halosuccinimide (NCS, NBS, or NIS) (1.1 equiv)

-

Acetonitrile (MeCN)

-

Potassium carbonate (K₂CO₃) (2.0 equiv, for bromination)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the pyrazole 5-trifluoroborate in acetonitrile.

-

Add the N-halosuccinimide (and K₂CO₃ if applicable) to the solution.

-

Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

-

Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography.

Data Presentation: Halogenation Scope

| Entry | Halogenating Agent | R¹ in Pyrazole | Product | Yield (%) |

| 1 | NCS | Ph | 16 | 75 |

| 2 | NIS | Ph | 17 | 50 |

| 3 | NCS | 4-MeO-Ph | 18 | 80 |

| 4 | NCS | 4-F-Ph | 19 | 75 |

| Data adapted from Fricero et al. (2017)[8] |

Protocol 3: Orthogonal Cross-Coupling for Fully Functionalized Pyrazoles

This protocol demonstrates the power of pyrazole trifluoroborates in a sequential C-H functionalization strategy, enabling the synthesis of fully substituted pyrazoles.[14] This involves a Suzuki-Miyaura cross-coupling at the C5 position (utilizing the trifluoroborate) followed by another Suzuki-Miyaura coupling at the C4-halogenated position.

Diagram 2: Experimental Workflow for Orthogonal Cross-Coupling

Caption: Workflow for the sequential functionalization of pyrazoles.

Step 1: Suzuki Coupling at C5

Materials:

-

C4-halogenated pyrazole 5-trifluoroborate (1.0 equiv)

-

Aryl boronic acid (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

-

XPhos (10 mol%)

-

Triethylamine (NEt₃) (3.0 equiv)

-

Ethanol (EtOH)

Procedure:

-

In a reaction vessel, combine the C4-halogenated pyrazole 5-trifluoroborate, aryl boronic acid, Pd(OAc)₂, and XPhos.

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

-

Add degassed ethanol and triethylamine via syringe.

-

Heat the reaction mixture (typically 80 °C) until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Purify the product via silica gel chromatography.

Step 2: Suzuki Coupling at C4

Materials:

-

C4-halogenated, C5-arylated pyrazole (from Step 1) (1.0 equiv)

-

Aryl boronic acid (1.5 equiv)

-

PdXPhosG2 precatalyst (2-5 mol%)

-

Sodium carbonate (Na₂CO₃) (2.0 equiv)

-

1,2-Dimethoxyethane (DME) and Water (1:1 mixture)

Procedure:

-

Combine the C4-halogenated, C5-arylated pyrazole, aryl boronic acid, PdXPhosG2, and Na₂CO₃ in a reaction vessel.

-

Add the degassed DME/water solvent mixture.

-

Heat the reaction (typically 80-100 °C) with vigorous stirring until completion.

-

After cooling, perform a standard aqueous workup.

-

Purify the final fully substituted pyrazole product by silica gel chromatography or recrystallization.

Conclusion and Future Outlook

The use of pyrazole trifluoroborate salts represents a significant advancement in the strategic C-H functionalization of this important heterocyclic scaffold. The stability of the trifluoroborate moiety allows for a modular and regiocontrolled approach to the synthesis of complex, polysubstituted pyrazoles. The protocols detailed herein provide a robust foundation for researchers in drug discovery and materials science to access novel chemical entities. Future work in this area will likely focus on expanding the scope of compatible C-H activation reactions and exploring enantioselective transformations.[13]

References

-

Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C-H Activation of a TMS group. Semantic Scholar. [Link]

-

Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC. [Link]

-

Synthesis and Modular Reactivity of Pyrazole 5-Trifluoroborates: Intermediates for the Preparation of Fully Functionalized Pyrazoles. PubMed. [Link]

-

Synthesis and Modular Reactivity of Pyrazole 5-Trifluoroborates: Intermediates for the Preparation of Fully-Functionalized Pyrazoles. University of Sheffield. [Link]

-

Synthesis and Modular Reactivity of Pyrazole 5-Trifluoroborates: Intermediates for the Preparation of Fully Functionalized Pyrazoles. ACS Publications. [Link]

-

Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2). ACS Publications. [Link]

-

Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. [Link]

-

Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC. [Link]

-

Synthesis and Modular Reactivity of Pyrazole 5-Trifluoroborates: Intermediates for the Preparation of Fully-Functionalized Pyrazoles. University of Sheffield. [Link]

-

Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. KTU ePubl. [Link]

-

A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. PMC. [Link]

-

Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. [Link]

-

Palladium-catalyzed enantioselective C-H functionalization via C-H palladation. Trends in Chemistry. [Link]

-

Pyrazole Scaffolds: A promising frontier in drug discovery. Connect Journals. [Link]

-

Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Transition-metal-catalyzed C-H functionalization of pyrazoles. PubMed. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. rroij.com [rroij.com]

- 3. connectjournals.com [connectjournals.com]

- 4. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Transition-metal-catalyzed C-H functionalization of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Modular Reactivity of Pyrazole 5-Trifluoroborates: Intermediates for the Preparation of Fully Functionalized Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of Potassium Trifluoroborates in Organic Solvents

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of dissolving potassium organotrifluoroborates (R-BF₃K) in organic solvents. Our goal is to equip you with the knowledge to optimize your experimental conditions and achieve greater success in your synthetic endeavors.

The Challenge: "Like Dissolves Like" and the Nature of R-BF₃K

Potassium organotrifluoroborates are valued for their stability and utility in a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2][3] However, their salt-like, ionic character often leads to poor solubility in many common organic solvents, which can hinder reaction rates and limit the choice of reaction conditions.[4] This guide will explore the underlying principles of their solubility and provide practical, field-proven solutions.

Troubleshooting Guide: My Potassium Trifluoroborate Won't Dissolve!

This section is designed to provide direct answers and actionable steps when you encounter solubility issues during your experiments.

Issue 1: My R-BF₃K is insoluble in my desired nonpolar aprotic solvent (e.g., Toluene, THF, Dichloromethane).

-

Root Cause Analysis: Potassium trifluoroborates are salts. The strong ionic bond between the potassium cation (K⁺) and the trifluoroborate anion (R-BF₃⁻) results in a high lattice energy, making them more soluble in polar solvents that can effectively solvate the ions.[5][6] Nonpolar solvents lack the ability to stabilize these charged species.

-

Solutions:

-

Counter-Ion Exchange for Enhanced Lipophilicity: This is often the most effective strategy. By replacing the "hard" potassium cation with a larger, "softer," and more organic-soluble cation, the overall salt becomes more lipophilic and will readily dissolve in a wider range of organic solvents.[4][6] The most common choice is the tetrabutylammonium (TBA) cation.[4][5]

-

Why it works: The large, greasy alkyl groups of the TBA cation disrupt the crystal lattice of the salt and interact favorably with nonpolar solvent molecules, effectively "cloaking" the ionic core and rendering the entire salt soluble.

Diagram: Mechanism of Solubility Enhancement via Counter-Ion Exchange

Caption: Cation exchange process to improve solubility.

Experimental Protocol: Conversion of a Potassium Trifluoroborate to a Tetrabutylammonium (TBA) Trifluoroborate

-

Dissolution: Dissolve the potassium organotrifluoroborate in a minimal amount of a suitable solvent system where it has some solubility, often a biphasic mixture like dichloromethane/water.

-

Addition of TBA Salt: Add a solution of a tetrabutylammonium salt with a suitable counter-anion (e.g., tetrabutylammonium hydroxide or tetrabutylammonium bromide) to the mixture.

-

Phase Separation: After stirring, the more organic-soluble tetrabutylammonium trifluoroborate will preferentially move into the organic layer, while the potassium salt byproduct (e.g., KBr or KOH) will remain in the aqueous phase.

-

Isolation: Separate the organic layer, wash with water, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure to yield the TBA-trifluoroborate salt.[4]

-

-

Employing Crown Ethers: Crown ethers are cyclic polyethers that can selectively bind specific metal cations within their central cavity.[7][8] For potassium salts, 18-crown-6 is the ideal choice due to the complementary size of the K⁺ ion and the ether's cavity.[7][9][10]

-

Why it works: The 18-crown-6 molecule encapsulates the K⁺ ion, and the hydrophobic exterior of the crown ether-cation complex allows it to be solubilized in nonpolar organic solvents, dragging the R-BF₃⁻ anion along with it.[7][8] This leaves a "naked," more reactive anion in solution.[8][11]

Diagram: Solubilization with a Crown Ether

Caption: Crown ether complexation of K⁺ to aid dissolution.

-

-

Issue 2: My reaction is sluggish, even with some apparent solubility.

-

Root Cause Analysis: Even if a small amount of the potassium trifluoroborate dissolves, the low concentration of the active nucleophile can lead to slow reaction kinetics. In some cases, such as Suzuki-Miyaura couplings, the presence of water can be crucial for the catalytic cycle but may not be sufficient to fully dissolve the salt.[12][13]

-

Solutions:

-

Solvent Mixtures: Employing a mixture of a nonpolar solvent with a more polar, coordinating solvent can be beneficial. For example, using a THF/water or an isopropanol/water mixture can help to dissolve the trifluoroborate salt while still providing a suitable medium for the organic substrate and catalyst.[12][13]

-

Phase-Transfer Catalysis (PTC): While distinct from counter-ion exchange, PTC can be an effective strategy for reactions occurring in biphasic systems. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the trifluoroborate anion from the aqueous or solid phase into the organic phase where the reaction occurs.[14][15]

-

Frequently Asked Questions (FAQs)

Q1: In which solvents are potassium trifluoroborates generally soluble?

Potassium organotrifluoroborates typically exhibit good solubility in polar solvents.[5][16] These include:

-

Methanol

-

Acetonitrile

-

Acetone

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO) They are generally slightly soluble in toluene, THF, and water, and largely insoluble in nonpolar solvents like dichloromethane, diethyl ether, and hydrocarbons.[5]

Q2: Will changing the organic substituent on the trifluoroborate affect its solubility?

Yes, the nature of the "R" group in R-BF₃K can influence solubility, but the effect is often secondary to the ionic character of the K-BF₃ bond. A larger, more nonpolar organic group may slightly increase solubility in less polar solvents, but for highly nonpolar solvents, the strategies outlined above will likely still be necessary.

Q3: Is it necessary to convert my R-BF₃K to the TBA salt, or can I just add a catalytic amount of a phase-transfer catalyst?

This depends on your reaction. For stoichiometric reactions where having a homogeneous solution is critical, a full counter-ion exchange to the TBA salt is preferable.[4] For some catalytic reactions, particularly those that are tolerant of biphasic conditions, a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) may be sufficient to achieve a reasonable reaction rate.[14]

Q4: Are there any alternatives to potassium trifluoroborates with better inherent solubility?

Yes, the tetrabutylammonium (TBA) and other tetraalkylammonium organotrifluoroborate salts are excellent alternatives that are designed for improved solubility in organic media.[4][5][17] If you are designing a synthetic route from scratch and anticipate solubility issues, starting with or synthesizing the TBA salt directly can be a more efficient approach.

Q5: I am performing a Suzuki-Miyaura coupling. Is it better to use a co-solvent with water or to switch to a TBA salt?

Both approaches can be effective. Using a co-solvent system like THF/water or isopropanol/water is a common and often successful strategy for Suzuki-Miyaura reactions with potassium trifluoroborates.[12][13] However, if you are working with very nonpolar substrates or if the aqueous conditions are detrimental to other functional groups in your molecule, switching to the more organic-soluble TBA salt in an anhydrous organic solvent may provide a better outcome.

Summary of Solubility Enhancement Strategies

| Strategy | Mechanism | Common Reagents/Conditions | Best For |

| Counter-Ion Exchange | Replaces K⁺ with a lipophilic cation.[4][5] | Tetrabutylammonium hydroxide, Tetrabutylammonium bromide | Achieving full solubility in nonpolar aprotic solvents (e.g., CH₂Cl₂, Toluene). |

| Crown Ethers | Sequesters the K⁺ cation in a lipophilic complex.[7][8] | 18-Crown-6 | Reactions in nonpolar solvents where a "naked" anion is desired. |

| Co-Solvent Systems | Increases the polarity of the bulk solvent to aid dissolution. | THF/H₂O, i-PrOH/H₂O, Toluene/H₂O | Suzuki-Miyaura and other reactions tolerant of protic co-solvents.[12][13][18] |

| Phase-Transfer Catalysis | Facilitates the transfer of the anion between phases.[14][15] | Tetrabutylammonium bromide (TBAB) | Biphasic reactions where the trifluoroborate is in a solid or aqueous phase. |

References

- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.

- Grokipedia. (n.d.).

- Chemistry LibreTexts. (2024). 18.6: Crown Ethers.

- Organic Syntheses. (n.d.). TETRABUTYLAMMONIUM (4-FLUOROPHENYL)

- Li, C. H. (1974). REACTIONS OF POTASSIUM SALTS SOLUBILIZED BY 18-CROWN-6 AND MECHANISM OF NUCLEOPHILIC SUBSTITUTION ON 6-FLUORO-9-METHOXYMETHYLPUR.

- IntechOpen. (2024). Chapter 6: Synthesis of Crown Ethers.

- White Rose eTheses Online. (n.d.).

- Molander, G. A., & Brown, A. R. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423.

- Molander, G. A., & Yun, C.-S. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.

- ResearchGate. (2025). ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis.

- Wikipedia. (n.d.). Crown ether.

- DiVA. (2024).

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- ResearchGate. (2025). Solubility of KF in four organic solvents and thermodynamic dissolution functions.

- Molander, G. A., & Jean-Gérard, L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Organic & Biomolecular Chemistry, 8(21), 4847–4855.

- Pu, L., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC.

- Semantic Scholar. (n.d.). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.

- ResearchGate. (n.d.).

- ResearchGate. (2025). Improved Synthesis of Potassium (Trifluoromethyl)

- Wipf Group. (2008).

- Taylor & Francis. (n.d.).

- Thieme. (n.d.).

- Makosza, M. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE?

- ResearchGate. (2025). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry.

- University of Bristol. (2009).

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. books.rsc.org [books.rsc.org]

- 9. Crown ether - Wikipedia [en.wikipedia.org]

- 10. Solvent Extraction Using Crown Ethers: Selective Recovery of Potassium from K-feldspar Leaching Solution [diva-portal.org]

- 11. GT Digital Repository [repository.gatech.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. ptfarm.pl [ptfarm.pl]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

Minimizing homocoupling side reactions in Suzuki coupling

Welcome to the Technical Support Center for Suzuki-Miyaura Coupling. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize a common and often frustrating side reaction: homocoupling. By understanding the underlying mechanisms and implementing the strategies outlined below, you can significantly improve the yield and purity of your desired cross-coupled products.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a symmetrical biaryl byproduct in my reaction. What is it and why is it forming?

A1: You are likely observing the homocoupling product of your boronic acid or ester. This common side reaction involves the coupling of two molecules of the organoboron reagent to form a symmetrical dimer (Ar-Ar), consuming your nucleophile and reducing the yield of the desired cross-coupled product (Ar-Ar'). This byproduct can also complicate the purification process.

The formation of this homocoupling product is primarily driven by two mechanistic pathways:

-

Oxygen-Mediated Homocoupling: The most prevalent cause is the presence of molecular oxygen in the reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate the Pd(0) catalyst, which can re-enter the desired catalytic cycle.[1][3] Rigorous exclusion of oxygen is therefore critical to suppress this pathway.[1][4]

-

Pd(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it must be reduced in situ to the catalytically active Pd(0) species.[3][5] This reduction can sometimes be mediated by the boronic acid itself, leading to the formation of the homocoupled dimer and Pd(0).[3] This is particularly problematic at the beginning of the reaction when the concentration of the Pd(II) precatalyst is at its highest.

Q2: Can my choice of palladium source influence the extent of homocoupling?

A2: Absolutely. As mentioned above, using a Pd(II) precatalyst like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) can contribute to homocoupling as it gets reduced to the active Pd(0) state.[3][5]

To mitigate this, consider using a pre-formed Pd(0) source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[5] These catalysts do not require an initial reduction step, thereby minimizing the homocoupling associated with this process.

Modern, well-defined Pd(II) precatalysts, such as the Buchwald precatalysts, are designed for rapid and clean conversion to the active Pd(0) catalyst upon exposure to the base, which can also help to minimize side reactions.[6]

Q3: How do ligands affect homocoupling, and which ones should I choose?